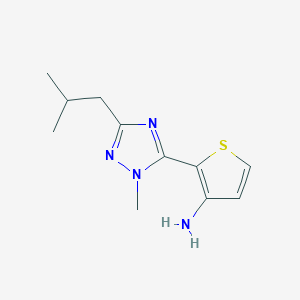

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine is a heterocyclic compound that contains both a triazole and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the triazole ring can impart various pharmacological properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) catalysts. The thiophene ring can then be introduced through various methods, such as the reaction of a thiophene derivative with the triazole intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.

Substitution: Both the triazole and thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .

Scientific Research Applications

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The thiophene ring can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.

Thiophene derivatives: Compounds with a thiophene ring can have similar electronic properties and reactivity.

Uniqueness

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine is unique due to the combination of the triazole and thiophene rings, which can impart a distinct set of biological and chemical properties. This combination can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design .

Biological Activity

2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.

Molecular Formula : C₉H₁₈N₄S

Molecular Weight : 198.29 g/mol

CAS Number : 1339858-69-3

The compound features a unique structural configuration that combines a triazole ring with a thiophene moiety, which is known to enhance its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities . The mechanism of action is primarily attributed to the inhibition of specific enzymes that are crucial for the survival of pathogens. For instance, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, disrupting fungal cell membrane synthesis and leading to cell death .

Anti-inflammatory Activity

In vitro studies have demonstrated that related triazole compounds possess anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, certain derivatives have shown IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory conditions .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

- Fungal Inhibition : A study demonstrated that a triazole derivative significantly reduced fungal growth in vitro, with an observed minimum inhibitory concentration (MIC) as low as 31.4 μg/mL against specific strains .

- Inflammatory Response Modulation : Another study reported that triazole compounds exhibited a dose-dependent inhibition of COX enzymes, with IC50 values ranging from 0.02–0.04 μM for COX-2 inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis.

- Receptor Modulation : It may also interact with various receptors involved in inflammatory pathways, thereby modulating the immune response.

Comparative Analysis

| Compound | Biological Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Antimicrobial | MIC = 31.4 μg/mL |

| Related Triazole Derivative | Anti-inflammatory | IC50 = 0.02 μM (COX-2) |

Properties

Molecular Formula |

C11H16N4S |

|---|---|

Molecular Weight |

236.34 g/mol |

IUPAC Name |

2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]thiophen-3-amine |

InChI |

InChI=1S/C11H16N4S/c1-7(2)6-9-13-11(15(3)14-9)10-8(12)4-5-16-10/h4-5,7H,6,12H2,1-3H3 |

InChI Key |

JEGADFAQZIPFTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=N1)C2=C(C=CS2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.